1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate is a chemical compound with the molecular formula C10H12N2O6 It is known for its unique structure, which includes a benzodioxin ring fused with a hydrazine moiety and an oxalate group
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an aqueous medium under controlled pH conditions. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Oxalate Formation: The resulting hydrazine derivative is then treated with oxalic acid to form the oxalate salt. This step is crucial for stabilizing the compound and enhancing its solubility.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced using alkyl or aryl halides.
Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts such as lithium hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and enzyme inhibitor.
Materials Science: Due to its unique structure, the compound is explored for use in the synthesis of novel materials with specific optical and electronic properties.
Biological Studies: The compound’s interactions with biological systems are of interest, particularly in understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate involves its interaction with specific molecular targets. The hydrazine moiety is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate can be compared with other similar compounds, such as:
N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds also contain the benzodioxin ring and have shown antibacterial and enzyme inhibitory properties.
Chiral 2,3-dihydro-1,4-benzodioxane derivatives: These compounds are used in medicinal substances and bioactive natural compounds, exhibiting significant biological activities.
The uniqueness of this compound lies in its specific hydrazine and oxalate functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylhydrazine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.C2H2O4/c9-10-6-1-2-7-8(5-6)12-4-3-11-7;3-1(4)2(5)6/h1-2,5,10H,3-4,9H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJXWLIWJHUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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